

Quantitative analysis of "Dimethyl oxobenzo dioxasilane" in cosmetic formulations

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Compound of Interest

Compound Name: *Dimethyl oxobenzo dioxasilane*

Cat. No.: *B100100*

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Application Note: Quantitative Analysis of Siloxanes in Cosmetic Formulations

Introduction

Siloxanes, particularly cyclic volatile methylsiloxanes (cVMS) like octamethylcyclotetrasiloxane (D4), decamethylcyclopentasiloxane (D5), and dodecamethylcyclohexasiloxane (D6), are widely used in cosmetic and personal care products.[1][2] They function as emollients, humectants, and carriers, imparting a smooth, silky feel and facilitating easy application.[2][3] Due to their volatility and low surface tension, they are key ingredients in products like deodorants, skin creams, and hair care formulations.[1][2]

Regulatory bodies, such as the European Chemicals Agency (ECHA), have raised concerns about the environmental persistence and potential health risks of certain siloxanes, leading to restrictions on their concentration in cosmetic products.[4] For instance, D4 and D5 are restricted to a concentration of 0.1% by weight in wash-off cosmetic products in the European Union.[3][4] This necessitates robust and reliable analytical methods for the precise quantification of these compounds to ensure product safety and regulatory compliance.[2][5]

This application note provides a detailed protocol for the quantitative analysis of common cyclic siloxanes (D4, D5, D6) in various cosmetic matrices using Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS).

Principle of Analysis

The method is based on the extraction of siloxanes from the cosmetic matrix using a suitable organic solvent. For complex formulations like emulsions, a preliminary emulsion breaking step is required. The extracted analytes are then separated, identified, and quantified using a gas chromatograph.^{[5][6]} An internal standard is used to ensure accuracy and precision. GC-FID is a cost-effective method for routine analysis, while GC-MS provides higher selectivity and confirmation of analyte identity, which is crucial when dealing with complex matrices to avoid interferences and false positives.^{[1][7][8]}

Experimental Protocols

- Solvents: Acetone, n-Hexane (HPLC grade or equivalent)
- Standards: Certified reference standards of Octamethylcyclotetrasiloxane (D4), Decamethylcyclopentasiloxane (D5), and Dodecamethylcyclohexasiloxane (D6).
- Internal Standard (IS): Dodecane or other suitable n-alkane.
- Silylation Reagent (Optional): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to prevent in-situ formation of cyclics during analysis.^[5]
- Apparatus:
 - Analytical balance (± 0.1 mg)
 - 20 mL glass vials with PTFE-lined caps
 - Vortex mixer
 - Centrifuge
 - Gas Chromatograph (GC) with FID or MS detector
 - GC column: HP-5MS (30 m x 250 μ m x 0.50 μ m) or equivalent 5% phenyl-methylpolysiloxane column.^[1]

- Internal Standard (IS) Working Solution (0.1 mg/mL): Accurately weigh approximately 0.5 g of dodecane into a 50 mL volumetric flask and dissolve in acetone. Dilute this stock solution with acetone to reach a final concentration of 0.1 mg/mL.[9]
- Stock Standard Solution (10 mg/mL): Accurately weigh approximately 50 mg each of D4, D5, and D6 into a 10 mL volumetric flask. Dissolve and bring to volume with the IS working solution.[8][9]
- Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock standard solution with the IS working solution to cover the expected concentration range of the samples (e.g., 1.0, 5.0, 10.0, 20.0, 50.0 µg/mL).[8]

The choice of sample preparation depends on the cosmetic matrix.

Method A: Direct Extraction (for simple, non-emulsion products)

- Accurately weigh approximately 0.5 g of the cosmetic sample into a 20 mL glass vial.[9]
- Add 10 mL of the IS working solution to the vial.[9]
- Cap the vial tightly and vortex for 2 minutes to ensure thorough mixing and extraction.
- Centrifuge at 4000 rpm for 10 minutes to separate any solid residues.
- Transfer the supernatant into a GC vial for analysis.

Method B: Emulsion Breaking and Extraction (for creams, lotions)

- Accurately weigh approximately 1.0 g of the emulsion sample into a centrifuge tube.
- Perform an emulsion break by adding a suitable agent (e.g., a small amount of isopropanol or by freezing/thawing).
- Add 10 mL of n-hexane to the tube and vortex vigorously for 2 minutes to extract the non-polar siloxanes.[5][6]
- Centrifuge to separate the layers.

- Carefully transfer the upper n-hexane layer, which contains the siloxanes, to a clean vial.
- Add a known amount of the internal standard.
- (Optional but recommended) To prevent potential in-situ formation of cyclics from silicone polymers during heated GC injection, treat the extract with a silylation reagent.[5]
- Transfer the final extract to a GC vial for analysis.

Instrumental Analysis: GC-FID / GC-MS

- Instrument: Agilent 6890 GC or equivalent.
- Injector: Split/Splitless, 180-250°C. A split ratio of 50:1 is common.[8]
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8]
- Column: HP-5MS (30 m length, 250 µm internal diameter, 0.50 µm film thickness).[1]
- Oven Temperature Program:
 - Initial temperature: 50°C, hold for 2 minutes.
 - Ramp: 10°C/min to 150°C, hold for 2 minutes.[8]
 - (An extended ramp to a higher temperature may be needed for sample cleanup between runs).
- Detector (FID): 250-300°C.
- Detector (MS):
 - Transfer line: 180°C.[8]
 - Ion Source: 230°C.[8]
 - Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
 - Monitored Ions (m/z): For D4, monitor ions such as 281.0, 282.0, and 283.0.[8]

Data Presentation

Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for each calibration standard. The concentration of the siloxane in the cosmetic sample is then calculated using the linear regression equation derived from this curve.

The following tables summarize typical concentration ranges of cyclic siloxanes found in various cosmetic products, as reported in scientific literature. These values can serve as a reference for expected concentrations.

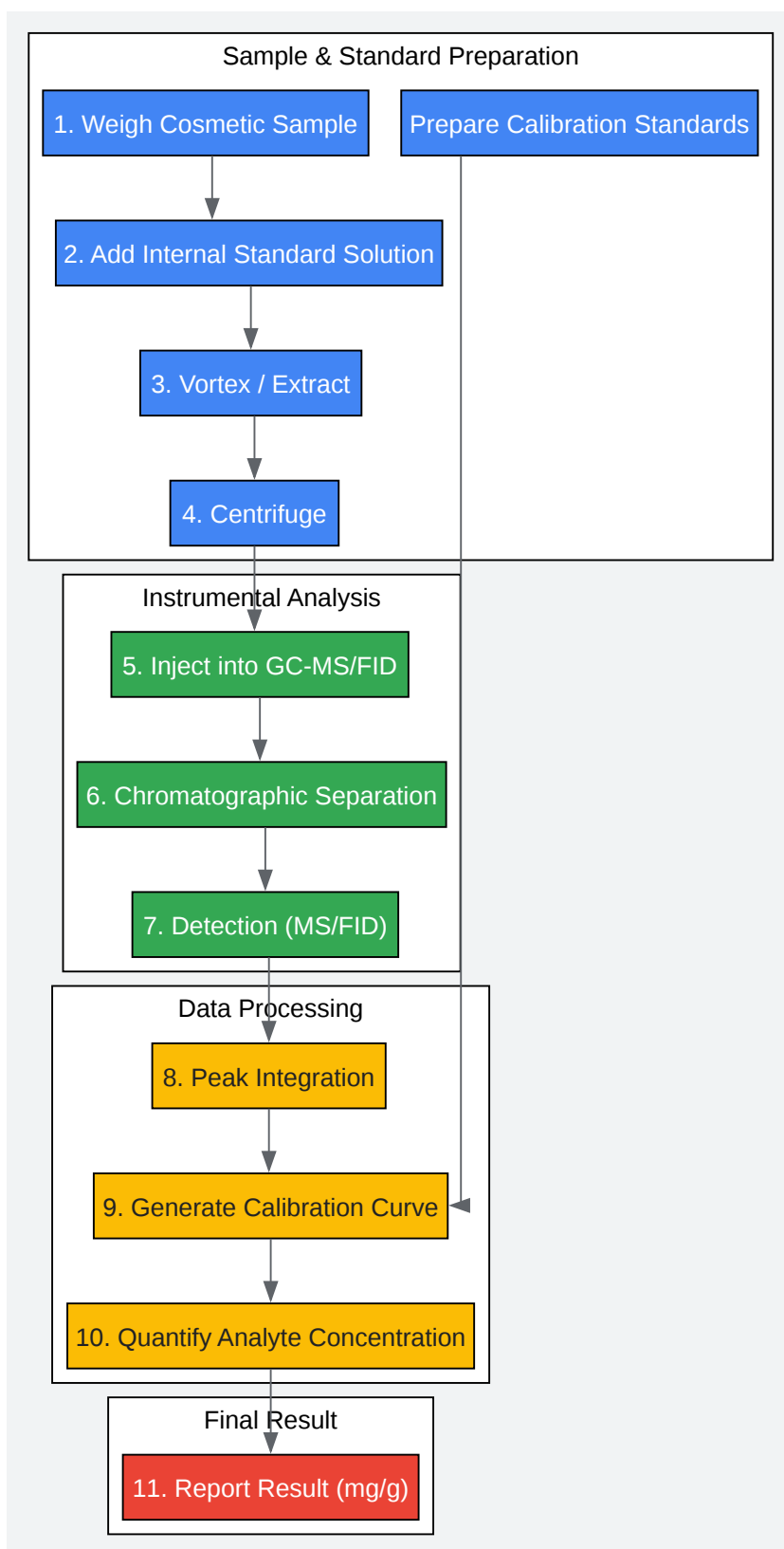
Table 1: Median Concentrations of cVMS in European Cosmetic Products (mg/g)[1]

Product Category	D4 (Octamethylcyclotrisiloxane)	D5 (Decamethylcyclopentasiloxane)	D6 (Dodecamethylcyclotrihexasiloxane)
Deodorants/Antiperspirants	0.53	142	2.3
Skin Care	Below LOQ	8.4	0.32
Hair Care	0.0055	9.6	0.18
Sun Care	0.0085	34.8	0.53
Cosmetics (Make-up)	Below LOQ	44.6	30.0
*LOQ (Limit of Quantification) for D4 = 0.00071 mg/g			

Table 2: Prevalence of High Siloxane Concentrations in Indian Cosmetic Products[4]

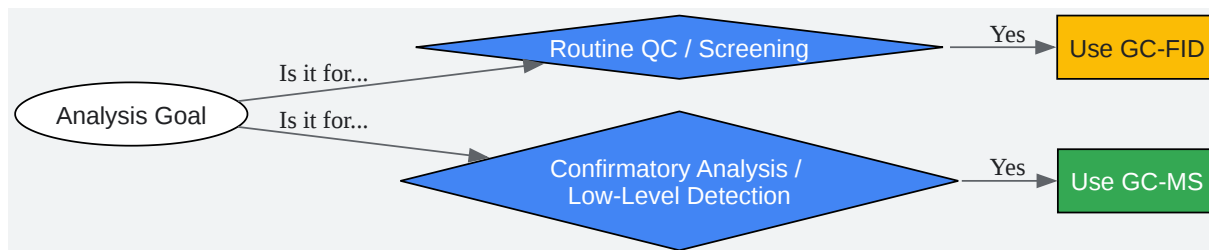
Siloxane	Finding
D5	Exceeded 10% concentration in 36% of products sampled.
D6	Exceeded 10% concentration in 22% of products sampled.

Visualizations



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Caption: Workflow for quantitative analysis of siloxanes in cosmetics.



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